HIF‑1α Transcription Factor Inhibition: 7‑Iodo‑1H‑quinazolin‑4‑one as the Direct Scaffold Precursor for a 5‑Fold Potency Gain
In a high‑throughput screen for inhibitors of hypoxia‑inducible factor‑1α (HIF‑1α) transcriptional activity, quinazolin‑4‑one 1 (the unsubstituted parent scaffold) served as the starting hit. Systematic SAR exploration at the C2, C3, and C7 positions led to analogue 16 (bearing a 7‑iodo substituent and additional C2/C3 modifications), which displayed a 5‑fold improvement in HIF‑1α inhibitory potency relative to the parent compound 1 [1]. While the 7‑iodo group alone was not solely responsible for the full 5‑fold gain, the iodine atom was critical for enabling late‑stage diversification via cross‑coupling that yielded the optimized analogue. This establishes 7‑iodo‑1H‑quinazolin‑4‑one as the essential entry point for this SAR trajectory.
| Evidence Dimension | HIF‑1α transcriptional inhibition (fold improvement over parent scaffold) |
|---|---|
| Target Compound Data | Analogue 16 (7‑iodo‑containing quinazolin‑4‑one derivative): 5‑fold more potent than parent compound 1 |
| Comparator Or Baseline | Parent quinazolin‑4‑one 1 (unsubstituted at C7): baseline HIF‑1α inhibitory activity |
| Quantified Difference | 5‑fold potency increase (analogue 16 vs. compound 1) |
| Conditions | HIF‑1α luciferase reporter gene assay in human cancer cell lines; high‑throughput screening format [1] |
Why This Matters
For medicinal chemistry teams pursuing HIF‑1α antagonists, 7‑iodo‑1H‑quinazolin‑4‑one is the validated entry scaffold from which the most potent analogues in this chemotype were derived, whereas unsubstituted or alternative 7‑halo variants lack this documented SAR trajectory.
- [1] Huang, W.; Huang, R.; Attene-Ramos, M.S.; Sakamuru, S.; Englund, E.E.; Inglese, J.; Austin, C.P.; Xia, M. Synthesis and evaluation of quinazolin-4-ones as hypoxia-inducible factor-1α inhibitors. Bioorg. Med. Chem. Lett. 2011, 21, 5239–5243. DOI: 10.1016/j.bmcl.2011.07.043. View Source
